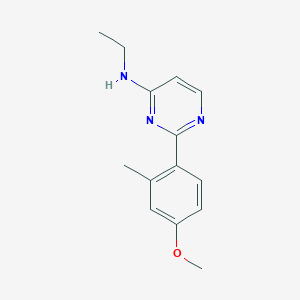![molecular formula C20H22N2O2 B4256419 N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]cyclobutanecarboxamide](/img/structure/B4256419.png)
N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]cyclobutanecarboxamide
Übersicht
Beschreibung
N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]cyclobutanecarboxamide, also known as NPC-15437, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]cyclobutanecarboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on its potential as a treatment for Alzheimer's disease. Studies have shown that N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]cyclobutanecarboxamide can inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]cyclobutanecarboxamide has also been shown to improve cognitive function in animal models of the disease.
Another area of research has focused on N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]cyclobutanecarboxamide's potential as a treatment for cancer. Studies have shown that N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]cyclobutanecarboxamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]cyclobutanecarboxamide has also been shown to enhance the effectiveness of chemotherapy drugs in cancer treatment.
Wirkmechanismus
N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]cyclobutanecarboxamide exerts its effects through a number of different mechanisms. One mechanism involves the inhibition of the enzyme beta-secretase, which is involved in the formation of amyloid-beta plaques in Alzheimer's disease. N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]cyclobutanecarboxamide has also been shown to inhibit the activity of the enzyme histone deacetylase, which plays a role in cancer cell growth and survival.
Biochemical and Physiological Effects:
N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]cyclobutanecarboxamide has been shown to have a number of biochemical and physiological effects. In animal studies, N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]cyclobutanecarboxamide has been shown to improve cognitive function and reduce the formation of amyloid-beta plaques in the brain. N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]cyclobutanecarboxamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]cyclobutanecarboxamide has a number of advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]cyclobutanecarboxamide has also been shown to have low toxicity in animal studies, making it a safe compound for use in lab experiments.
One limitation of N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]cyclobutanecarboxamide is that it has poor solubility in water, which can make it difficult to administer in certain experimental settings. Another limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]cyclobutanecarboxamide. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Another area of research could focus on understanding the mechanism of action of N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]cyclobutanecarboxamide in more detail, which could help to identify new therapeutic applications for the compound.
Additional future directions could include investigating the potential of N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]cyclobutanecarboxamide as a treatment for other neurodegenerative diseases, such as Parkinson's disease, and exploring its potential as a treatment for other types of cancer. Overall, the potential therapeutic applications of N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]cyclobutanecarboxamide make it an exciting compound for future research.
Eigenschaften
IUPAC Name |
N-[1-(naphthalen-1-ylmethyl)-5-oxopyrrolidin-3-yl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c23-19-11-17(21-20(24)15-7-4-8-15)13-22(19)12-16-9-3-6-14-5-1-2-10-18(14)16/h1-3,5-6,9-10,15,17H,4,7-8,11-13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLDRJTUOQSLJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2CC(=O)N(C2)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2,6-difluorobenzyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4256354.png)

![ethyl N-{3-[2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy]-4-methoxybenzyl}-N-methylglycinate](/img/structure/B4256363.png)
![1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B4256371.png)
![({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amine](/img/structure/B4256374.png)
![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-ethylnicotinamide](/img/structure/B4256381.png)
![1-cyclobutyl-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4256387.png)

![1-[cyclohexyl(methyl)amino]-3-[2-({[(5-methyl-2-thienyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B4256411.png)
![N-{2-[5-(5-ethyl-2-furyl)-4-phenyl-1H-imidazol-1-yl]ethyl}-N-methylmethanesulfonamide](/img/structure/B4256423.png)
![3-[1-(1-acetyl-L-prolyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide](/img/structure/B4256432.png)

![1'-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide](/img/structure/B4256454.png)
